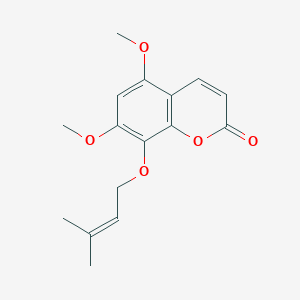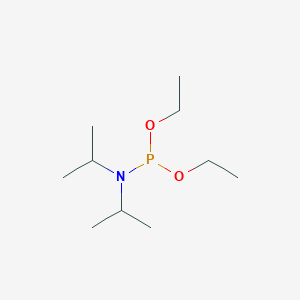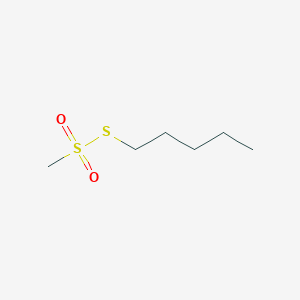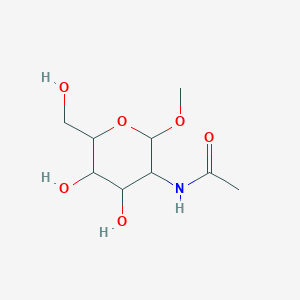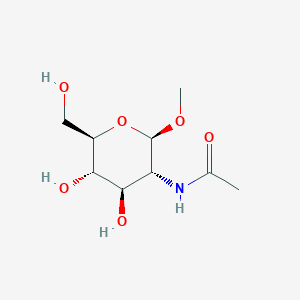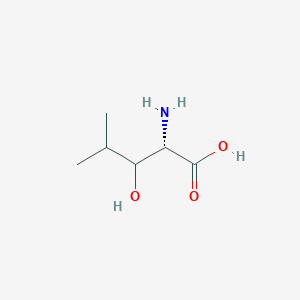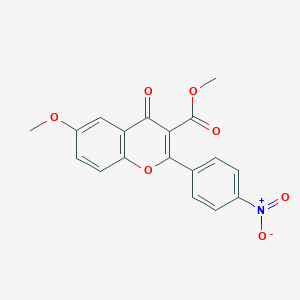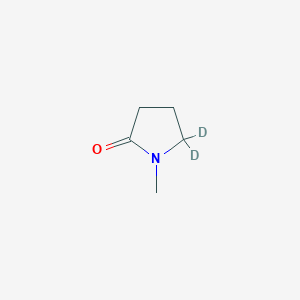
1-Methylpyrrolidinone-5,5,-d2
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemistry Applications :
- It is involved in the synthesis of 1-methyl-2-fluoro-4,5-dicyanoimidazole, a compound with (C(5)N(4))(3) composition (Coad, Kampf, & Rasmussen, 1996).
- Another key application is in the synthesis of Tris(imidazo)-1,3,5-triazine-2,3,5,6,8,9-hexacarbonitrile, a chemical with (C(5)N(4))(3) composition (Coad, Kampf, & Rasmussen, 1996).
Biomedical Research :
- Methylpyrrolidinone chitosan promotes osteoconduction, filling the space left after wisdom tooth avulsion with newly formed bone tissue, thus improving the healing process (Muzzarelli et al., 1993).
- It also favors mineralization in an animal model of bone defects, showing its osteoconductive properties (Muzzarelli et al., 1993).
- The MPC-bFGF combination is intended for treating wound healing deficiencies and has sustained release of biologically active bFGF from the fleeces (Berscht et al., 1994).
Environmental and Material Science :
- TiO2 and Cs3PW12O40 photocatalyze the oxidative destruction of N-methylpyrrolidinone in water, generating N-methylsuccinimide and succinimide intermediates, important in environmental chemistry (Friesen, Headley, & Langford, 1999).
- It is used in a catalytic cycle with O2 and H2 in the presence of transition metal catalysts for regenerative hydroperoxide system and catalytic substrate oxidation, relevant in chemical synthesis processes (Patton & Drago, 1993).
Other Applications :
- The reaction of atomic carbon with N-methylpyrrole generates the N-methyl-3-dehydropyridinium ylid, which can be trapped with hydrogen halides or CO2 (Pan & Shevlin, 1997).
- N-Butylpyrrolidinone, a non-toxic alternative to N-methylpyrrolidinone, is used in cross-coupling reactions and other organic syntheses (Sherwood et al., 2016).
- MPC microspheres could be a suitable nasal delivery system for the administration of metoclopramide (Gavini et al., 2008).
Propiedades
IUPAC Name |
5,5-dideuterio-1-methylpyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-6-4-2-3-5(6)7/h2-4H2,1H3/i4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SECXISVLQFMRJM-APZFVMQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(CCC(=O)N1C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpyrrolidinone-5,5,-d2 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



